![molecular formula C29H36N4O5S B134499 1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole CAS No. 935260-92-7](/img/structure/B134499.png)
1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C29H36N4O5S and its molecular weight is 552.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole (CAS No. 1246818-79-0) is a benzimidazole derivative that has gained attention for its potential biological activities, particularly in pharmacological applications. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C29H36N4O6S
- Molecular Weight : 568.68 g/mol
- Structural Characteristics : The compound features a benzimidazole core substituted with pyridine and methoxypropoxy groups, contributing to its unique pharmacological profile.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound's structural analogs have shown effectiveness against various bacterial strains, including:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
1 | Staphylococcus aureus | 100 |
2 | Escherichia coli | 125 |
3 | Pseudomonas aeruginosa | 200 |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .
Anticancer Activity
Studies have indicated that certain benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cell lines. Notably, a related compound demonstrated an IC50 value of approximately 15 µM against breast cancer cells, suggesting potential therapeutic applications in oncology .
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of specific enzymes or pathways associated with microbial growth and cancer cell proliferation. For example, benzimidazole derivatives are known to interfere with DNA synthesis and repair mechanisms in bacteria and cancer cells alike.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Wazalwar et al. evaluated several benzimidazole derivatives for their antimicrobial activity against standard bacterial strains. The results indicated that compounds with similar functional groups exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance antimicrobial potency . -
Cytotoxicity Assessment :
In another research study focusing on cytotoxic effects, derivatives of benzimidazole were tested on various cancer cell lines. The results showed that modifications in the substituents significantly affected the cytotoxicity profiles, with some derivatives achieving higher selectivity for cancerous cells over normal cells .
Applications De Recherche Scientifique
Gastrointestinal Disorders
Rabeprazole is widely prescribed for conditions such as:
- Gastroesophageal Reflux Disease (GERD) : It alleviates symptoms by inhibiting gastric acid secretion.
- Peptic Ulcers : The compound promotes ulcer healing and prevents recurrence.
- Zollinger-Ellison Syndrome : Used to manage excessive gastric acid production.
Pharmacokinetics and Pharmacodynamics
Research studies have investigated the pharmacokinetic profile of Rabeprazole, including absorption, distribution, metabolism, and excretion. Notably:
- It is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 3 to 4 hours.
- The drug exhibits a half-life of approximately 1 hour, necessitating once-daily dosing for effective acid suppression.
Combination Therapy
Rabeprazole is often used in combination with antibiotics for the eradication of Helicobacter pylori in patients with peptic ulcers. This dual therapy enhances treatment efficacy and reduces the risk of antibiotic resistance.
Case Study 1: Efficacy in GERD Management
A clinical trial involving patients with GERD demonstrated that treatment with Rabeprazole resulted in significant symptom relief compared to placebo. Patients reported improved quality of life and reduced frequency of heartburn episodes.
Case Study 2: Ulcer Healing Rates
In a randomized controlled trial assessing ulcer healing rates, Rabeprazole was shown to be superior to other PPIs, achieving complete healing in over 80% of patients within eight weeks.
Propriétés
IUPAC Name |
1-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O5S/c1-21-24(30-13-11-27(21)37-17-7-15-35-3)19-33-26-10-6-5-9-23(26)32-29(33)39(34)20-25-22(2)28(12-14-31-25)38-18-8-16-36-4/h5-6,9-14H,7-8,15-20H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEBYGLKBPIFHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)CC4=NC=CC(=C4C)OCCCOC)OCCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648983 |
Source
|
Record name | 2-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanesulfinyl}-1-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935260-92-7 |
Source
|
Record name | 2-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanesulfinyl}-1-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.